6-bromo-1-ethyl-4-methoxy-1H-indole
Description
6-Bromo-1-ethyl-4-methoxy-1H-indole (C₁₁H₁₂BrNO, MW 258.12) is a substituted indole derivative featuring a bromine atom at position 6, a methoxy group at position 4, and an ethyl group at the nitrogen (position 1). The ethyl group enhances lipophilicity compared to smaller alkyl chains, while the methoxy group contributes electron-donating effects .
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
6-bromo-1-ethyl-4-methoxyindole |
InChI |
InChI=1S/C11H12BrNO/c1-3-13-5-4-9-10(13)6-8(12)7-11(9)14-2/h4-7H,3H2,1-2H3 |
InChI Key |
UMDPQVJYSDAMJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs are compared below based on substitutions, physicochemical properties, and synthetic routes:
2.1. Substituent Variations at Position 1
- 6-Bromo-1-methyl-1H-indole (C₉H₈BrN, MW 210.07): The methyl group at N1 reduces steric bulk and lipophilicity (lower logP) compared to the ethyl analog. Synthesis: Typically involves alkylation of 6-bromoindole with methyl halides under basic conditions.
- Synthesis: Achieved via NaH-mediated alkylation of 6-bromoindole with 1-(chloromethyl)-4-methoxybenzene .
2.2. Substituent Variations at Position 4
6-Bromo-4-fluoro-1H-indole (C₈H₅BrFN, MW 214.03):
- This structural difference may confer distinct pharmacological properties .
2.3. Core Modifications
- 6-Bromo-1-ethyl-4-methoxy-1H-indole-3-carbaldehyde (C₁₀H₈BrNO₂, MW 254.08): The aldehyde group at position 3 introduces reactivity for further functionalization (e.g., condensation reactions). This derivative is valuable in synthesizing Schiff bases or heterocyclic extensions .
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